Dimethylsulfamoyl chloride

Hydrolysis kinetics Sulfamoyl chloride stability Moisture-sensitive reagents

Dimethylsulfamoyl chloride (CAS 13360-57-1, C₂H₆ClNO₂S, MW 143.59) is a liquid sulfamoyl halide reagent used as a sulfamoyl group transfer agent for introducing the –SO₂N(CH₃)₂ moiety into target molecules. Its defining physicochemical parameters—boiling point 114 °C at 75 mmHg, density 1.337 g/mL at 25 °C, refractive index n20/D 1.452—are well-documented and serve as primary identity verification points in procurement specifications.

Molecular Formula C2H6ClNO2S
Molecular Weight 143.59 g/mol
CAS No. 13360-57-1
Cat. No. B143814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsulfamoyl chloride
CAS13360-57-1
SynonymsDimethylamidosulfonyl Chloride;  Dimethylaminosulfonyl Chloride;  Dimethylsulfamoyl Chloride;  Dimethylsulphamoyl Chloride;  N,N-Dimethylamidosulfonyl Chloride;  N,N-Dimethylaminosulfonyl Chloride;  N,N-Dimethylsulfamyl Chloride;  NSC 93875; 
Molecular FormulaC2H6ClNO2S
Molecular Weight143.59 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)Cl
InChIInChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3
InChIKeyJFCHSQDLLFJHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsulfamoyl Chloride (CAS 13360-57-1): Procurement-Grade Specifications and Physicochemical Baseline


Dimethylsulfamoyl chloride (CAS 13360-57-1, C₂H₆ClNO₂S, MW 143.59) is a liquid sulfamoyl halide reagent used as a sulfamoyl group transfer agent for introducing the –SO₂N(CH₃)₂ moiety into target molecules . Its defining physicochemical parameters—boiling point 114 °C at 75 mmHg, density 1.337 g/mL at 25 °C, refractive index n20/D 1.452—are well-documented and serve as primary identity verification points in procurement specifications . The compound is moisture-sensitive, decomposes in water, and requires storage under inert atmosphere at 2–8 °C . Commercial grades typically range from 97% to 99% assay (GC), with 99% grade available from major suppliers for applications requiring highest purity .

Why Dimethylsulfamoyl Chloride (CAS 13360-57-1) Cannot Be Interchanged with Other Sulfamoyl Chlorides in Critical Syntheses


Sulfamoyl chlorides differ fundamentally in hydrolytic stability, electrophilic reactivity, and steric profile—parameters that govern reaction kinetics, yield consistency, and impurity profiles in downstream syntheses. Dimethylsulfamoyl chloride hydrolyzes approximately eight times slower than diethylsulfamoyl chloride in aqueous conditions, a property directly tied to differential hydrogen participation in the hydrolysis transition state [1]. In halide exchange reactions, its nucleophilic displacement rate is more than 100-fold slower than benzenesulfonyl chloride, reflecting distinct activation parameters and electronic requirements at the sulfur center [2]. These quantitative kinetic differences mean that substituting one sulfamoyl chloride for another without re-optimizing reaction conditions will produce divergent yields, altered product distributions, or complete synthetic failure—particularly in moisture-sensitive or competitive nucleophile environments.

Dimethylsulfamoyl Chloride (CAS 13360-57-1): Quantitative Differentiation Evidence Versus Closest Analogs


Hydrolytic Stability of Dimethylsulfamoyl Chloride Versus Diethylsulfamoyl Chloride: 8-Fold Difference in Aqueous Hydrolysis Rate

Dimethylsulfamoyl chloride exhibits approximately 8-fold slower hydrolysis than diethylsulfamoyl chloride under comparable aqueous conditions. The secondary deuterium isotope effect of ~2 observed for diethylsulfamoyl chloride indicates significant hydrogen participation in its hydrolysis transition state—a mechanistic feature that accounts for its enhanced susceptibility to hydrolytic decomposition relative to the dimethyl analog [1].

Hydrolysis kinetics Sulfamoyl chloride stability Moisture-sensitive reagents

Electrophilic Reactivity of Dimethylsulfamoyl Chloride Versus Benzenesulfonyl Chloride: >100-Fold Rate Differential in Halide Exchange

In halide exchange reactions with radioisotopic halide ions in dry acetone, dimethylsulfamoyl chloride reacts more than 100-fold slower (rate <10⁻² times) than benzenesulfonyl chloride. The activation parameters (ΔH‡ and ΔS‡) follow opposite sequences for the two compounds: decreasing in order Cl⁻ > Br⁻ > I⁻ for dimethylsulfamoyl chloride, versus the reverse order for benzenesulfonyl chloride—indicating fundamentally different electronic requirements at the reaction center [1].

Nucleophilic substitution Halide exchange kinetics Sulfonyl chloride reactivity

Sulfonyl Radical Generation from Dimethylsulfamoyl Chloride: Redox-Neutral Visible-Light Activation Versus Traditional SO₂-Based Methods

Dimethylsulfamoyl chloride serves as a direct sulfonyl radical precursor under visible-light photoredox catalysis, enabling redox-neutral formation of alkyl sulfonates and sulfonamides without requiring sulfur dioxide gas, sulfonic acids, or stoichiometric reductants/oxidants [1]. This contrasts with traditional sulfonation methods that rely on SO₂ gas handling or stoichiometric redox reagents. The protocol selectively yields either sulfonates or sulfonamides by controlling photocatalyst reactivity, demonstrating product-switchable chemoselectivity from a single reagent.

Photoredox catalysis Sulfonyl radical chemistry Late-stage functionalization

Commercial Purity Tiering: 99% Assay Grade (GC) Versus Standard 97% Technical Grade

Commercial dimethylsulfamoyl chloride is available in two principal purity tiers: a 97% technical grade (GC) and a 99% assay grade with minimum 98.5% by GC . The 99% grade is explicitly validated for use in synthesis of aminotetralin-derived sulfamides as anticancer agents and acetylcholinesterase inhibitors—applications where trace impurities can confound biological assay interpretation or alter reaction selectivity .

Reagent purity Quality control Procurement specifications

Dimethylsulfamoyl Chloride (CAS 13360-57-1): Evidence-Based Optimal Application Scenarios for Procurement Decision-Making


Synthesis of Aminotetralin-Derived Sulfamides as Anticancer Agents and Acetylcholinesterase Inhibitors

Dimethylsulfamoyl chloride is the reagent of choice for installing the dimethylsulfamoyl group onto aminotetralin scaffolds to generate sulfamide-based anticancer agents and acetylcholinesterase (AChE) inhibitors. Resulting sulfamide derivatives exhibit Ki values in the low nanomolar range (0.45–1.74 nM against AChE, 1.64–2.80 nM against hCA II) [1]. The 99% purity grade is specified for these medicinal chemistry applications to ensure that trace impurities do not interfere with biological assay interpretation or SAR analysis [2].

Late-Stage Functionalization via Visible-Light Photoredox Sulfonyl Radical Generation

Dimethylsulfamoyl chloride enables redox-neutral, visible-light-mediated installation of sulfonate and sulfonamide groups on electron-deficient alkenes without SO₂ gas, sulfonic acids, or stoichiometric redox reagents [1]. This method is particularly suited for late-stage derivatization of natural products and drug candidates where functional group tolerance is paramount. The >100-fold lower electrophilicity of dimethylsulfamoyl chloride relative to benzenesulfonyl chloride (as established in halide exchange kinetics) further supports selective reaction in the presence of other nucleophilic moieties [2].

Agrochemical Intermediate Synthesis: Cyazofamid and Related Sulfamoyl-Containing Fungicides

Dimethylsulfamoyl chloride serves as an essential building block for the synthesis of cyazofamid (CAS 120116-88-3), a fungicide with demonstrated field efficacy against late blight and downy mildew at doses 2–38× lower than alternative fungicides [1]. The 8-fold greater hydrolytic stability of dimethylsulfamoyl chloride compared to diethylsulfamoyl chloride provides a measurable process advantage in large-scale manufacturing where moisture exposure during raw material handling can degrade less stable sulfamoyl chlorides and reduce yield [2].

Sulfonamide Library Synthesis in Medicinal Chemistry Programs

Dimethylsulfamoyl chloride is widely employed for the synthesis of medicinally important sulfonamide compound libraries. The established reaction of dimethylsulfamoyl chloride with phenethylamines in the presence of Et₃N yields sulfamides that are subsequently converted to phenolic derivatives with BBr₃ for structure-activity relationship studies targeting metabolic enzymes [1]. The 97–99% commercial purity range ensures consistent reaction outcomes across library synthesis campaigns [2].

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